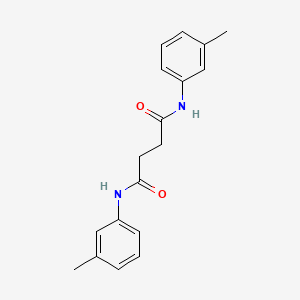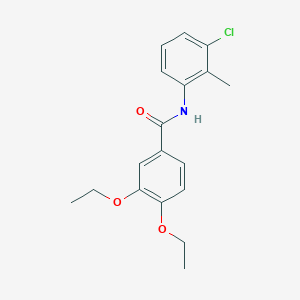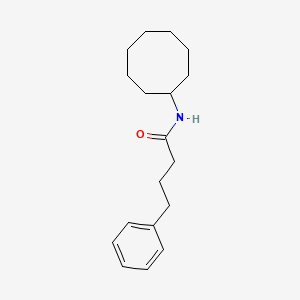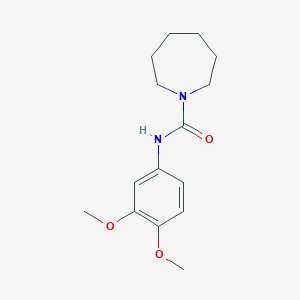![molecular formula C17H14F3NO3 B5848294 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate, also known as TPP, is a synthetic compound that has been widely used in scientific research. This compound has attracted attention due to its potential application in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a key regulator of cell survival and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer and inflammation. 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate inhibits Akt by binding to its pleckstrin homology (PH) domain, thereby preventing its translocation to the plasma membrane and subsequent activation.
Biochemical and Physiological Effects:
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate induces apoptosis by activating caspases and suppressing the anti-apoptotic protein Bcl-2. Moreover, 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is its high potency and selectivity towards Akt. Moreover, 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been shown to have low toxicity in both in vitro and in vivo studies. However, one of the limitations of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the high cost of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate synthesis can limit its widespread use in scientific research.
将来の方向性
For the research and development of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate include optimization of the synthesis method, development of more soluble analogs, investigation of combination therapy, and development of Akt activity probes.
合成法
The synthesis of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate involves the reaction of 3-(trifluoromethyl)aniline with 3-bromobenzoyl chloride, followed by the reaction of the resulting product with propionic acid. The final product is obtained after purification through column chromatography. This method has been reported to yield high purity and yield of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate.
科学的研究の応用
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is in cancer research. Studies have shown that 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Moreover, 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-2-15(22)24-14-8-3-5-11(9-14)16(23)21-13-7-4-6-12(10-13)17(18,19)20/h3-10H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHZLBPCFPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)


![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)

![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)

![4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)
![3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848311.png)